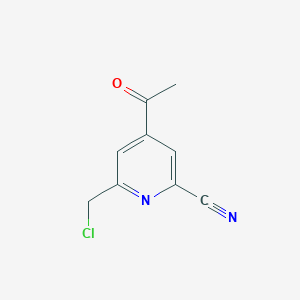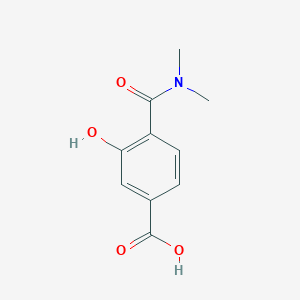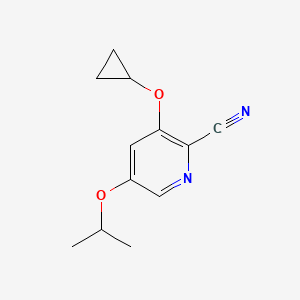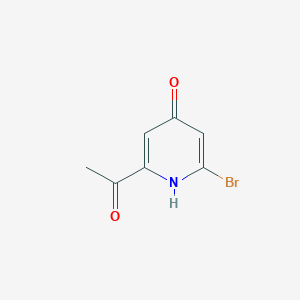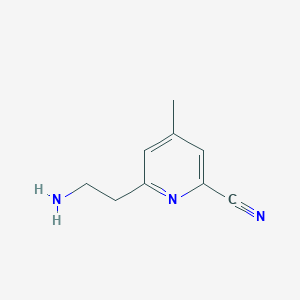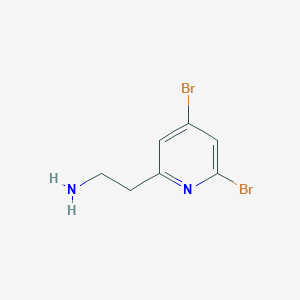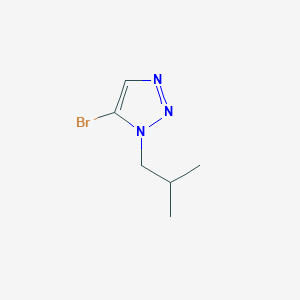![molecular formula C9H12BLiN2O4 B14845615 Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT typically involves the formation of the boronic acid ate complex followed by complexation with 1,1,1-tris(hydroxymethyl)ethane and lithium salt. The synthetic route may involve the use of boronic acids and appropriate ligands under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Aplicaciones Científicas De Investigación
5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT involves its ability to participate in various chemical reactions. The boronic acid moiety can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The lithium salt component may enhance the solubility and reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Vinylboron Ate Complexes: These compounds are valuable substrates for Suzuki-Miyaura cross-coupling reactions and share similar reactivity with 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX.
Alkylboranes: Used in various cross-coupling reactions and have similar applications in organic synthesis.
Organotrifluoroborates: Known for their stability and reactivity in cross-coupling reactions.
Uniqueness
The presence of the boronic acid ate complex and lithium salt enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H12BLiN2O4 |
|---|---|
Peso molecular |
230.0 g/mol |
Nombre IUPAC |
lithium;5-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12BN2O4.Li/c1-9-4-14-10(15-5-9,16-6-9)7-2-12-8(13)3-11-7;/h2-3H,4-6H2,1H3,(H,12,13);/q-1;+1 |
Clave InChI |
SMFXETCOJLUTDS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-]12(OCC(CO1)(CO2)C)C3=CNC(=O)C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


